1-methyl-1H-pyrazole-4-sulfonyl azide
Description
1-Methyl-1H-pyrazole-4-sulfonyl azide is a sulfonyl azide derivative characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl azide moiety at the 4-position. The sulfonyl azide group (–SO₂N₃) confers high reactivity, particularly in click chemistry applications such as Huisgen cycloaddition with alkynes or strained alkenes. The methylpyrazole backbone enhances steric stability and modulates solubility in organic solvents compared to simpler azides.
Properties
IUPAC Name |
N-diazo-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2S/c1-9-3-4(2-6-9)12(10,11)8-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBTXRAFVECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
Synthesis of sulfonyl chloride precursor:
Starting from 1-methyl-1H-pyrazole-4-sulfonic acid or its salt, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride.Azidation reaction:
The sulfonyl chloride is then treated with sodium azide (NaN3) in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF) at low temperature (0–5 °C) to substitute the chloride with the azide group, yielding this compound.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonyl chloride formation | SOCl2 or PCl5, reflux | 70–80 | 85–90 | Anhydrous conditions required |
| Azidation | NaN3, DMF, stirring | 0–5 | 75–85 | Avoid excess heat to prevent decomposition |
Advantages and Limitations
- Advantages: Straightforward, uses commercially available reagents, and provides good yields.
- Limitations: Sulfonyl chlorides are moisture sensitive; azides are potentially explosive, requiring careful handling.
Preparation Method 2: Conversion from Sulfonylhydrazones
Background
Recent literature reports the use of sulfonylhydrazone derivatives as precursors for sulfonyl azides via a 1,3-sulfonyl shift mechanism catalyzed by Lewis bases. This method allows access to multisubstituted 4-sulfonyl-1H-pyrazoles, which can be further transformed into sulfonyl azides.
Procedure
Synthesis of N-propargylic sulfonylhydrazone:
React 1-methyl-1H-pyrazole-4-sulfonyl hydrazide with propargyl aldehydes or ketones under mild conditions to form the hydrazone intermediate.Lewis base catalysis:
Treat the hydrazone with a Lewis base catalyst (e.g., triethylamine) to induce an allenic sulfonamide intermediate formation and subsequent 1,3-sulfonyl shift.Azidation:
The intermediate is then subjected to azidation conditions to afford the sulfonyl azide.
Reaction Scheme Summary
- N-propargylic sulfonylhydrazone → (Lewis base catalysis) → allenic sulfonamide intermediate → (azidation) → this compound
Reaction Conditions and Observations
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazone formation | Hydrazide + aldehyde, solvent | RT | 80–90 | Mild conditions, high selectivity |
| Lewis base catalysis | Triethylamine or DBU | RT | 70–85 | Critical for sulfonyl shift |
| Azidation | Sodium azide or TMSN3 | 0–25 | 60–75 | Requires careful control to avoid side reactions |
Advantages and Limitations
- Advantages: Allows access to highly substituted pyrazole sulfonyl azides; mild conditions.
- Limitations: Multi-step process; requires careful catalyst selection.
Comparative Summary of Preparation Methods
| Feature | Method 1: Sulfonyl Chloride Azidation | Method 2: Sulfonylhydrazone Route |
|---|---|---|
| Number of steps | 2 | 3 |
| Reaction complexity | Moderate | Higher |
| Yield range | 75–90% | 60–90% |
| Sensitivity to moisture | High | Moderate |
| Scalability | Good | Moderate |
| Safety considerations | Handling sulfonyl chlorides and azides | Handling azides and Lewis base catalysts |
| Applicability to substituted derivatives | Limited | Broad (multisubstituted pyrazoles) |
Additional Notes and Research Findings
The Lewis base catalyzed sulfonyl shift reported in Organic Letters (2013) demonstrates a novel mechanistic pathway, enabling the synthesis of complex sulfonyl pyrazoles that can be converted into sulfonyl azides. This method expands the chemical space accessible for sulfonyl azide derivatives.
Patent CN106866534A describes related synthetic approaches for pyrazole derivatives involving oxidative effects and substitution reactions, highlighting the importance of solvent choice (e.g., dimethyl sulfoxide) and post-processing techniques for purity and yield optimization.
Safety protocols are critical due to the explosive nature of sulfonyl azides; low temperature and inert atmosphere conditions are recommended during azidation steps.
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile, room temperature
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature to slightly elevated temperatures
Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, hydrogen gas, palladium on carbon catalyst
Major Products:
Substitution: Various sulfonyl derivatives
Cycloaddition: Triazole derivatives
Reduction: Corresponding amine derivatives
Scientific Research Applications
Biological Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-methyl-1H-pyrazole-4-sulfonyl azide, exhibit significant anticancer properties. For instance, a series of pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results showed that certain derivatives had low half-maximal inhibitory concentration (IC50) values, indicating potent anticancer activity .
Anti-inflammatory Properties
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising therapeutic target for managing inflammation. Compounds derived from pyrazole structures have been identified as effective NAAA inhibitors, which could enhance the anti-inflammatory effects by preserving endogenous palmitoylethanolamide. This mechanism highlights the potential of pyrazole derivatives in developing anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored extensively. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structural modifications in the pyrazole ring can significantly influence their biological activity .
Case Study 1: Anticancer Screening
A recent study synthesized several new pyrazole-4-sulfonamide derivatives and evaluated their antiproliferative effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that some derivatives exhibited IC50 values below 10 µM, demonstrating their potential as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the structure-activity relationship (SAR) of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced NAAA inhibition. For example, compounds with ethoxymethyl substitutions showed significantly improved potency compared to their counterparts without such modifications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-4-sulfonyl azide is primarily related to its ability to undergo cycloaddition reactions with alkynes or alkenes, forming triazole rings. This reactivity is leveraged in bioorthogonal chemistry, where the compound can selectively react with target molecules without interfering with native biological processes .
Molecular Targets and Pathways:
Cycloaddition Reactions: The azide group reacts with alkynes or alkenes to form triazole rings, a process facilitated by copper(I) catalysts.
Bioorthogonal Chemistry: The compound can label and modify biomolecules in living systems, enabling the study of biological processes in real-time.
Comparison with Similar Compounds
Key Observations:
- Reactivity : Unlike sodium azide, which primarily undergoes nucleophilic substitution or decomposition, sulfonyl azides (including this compound) are optimized for click chemistry due to their electron-withdrawing sulfonyl group, which stabilizes the transition state during cycloaddition .
- Stability: Sodium azide is thermally unstable above 275°C, posing explosion risks, whereas PEG-functionalized sulfonyl azides exhibit enhanced stability due to hydrophilic PEG chains . The methylpyrazole group in the target compound likely improves stability compared to non-aromatic azides.
- Applications : Sodium azide is restricted to preservative roles or small-molecule synthesis, while sulfonyl azides are preferred in biocompatible applications (e.g., Azide-PEG5-Tos for protein tagging) . The pyrazole variant may bridge organic synthesis and materials science due to its balanced solubility and reactivity.
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are absent in the provided evidence; comparisons rely on extrapolation from PEG-azides and sodium azide.
- Opportunities : Computational modeling (e.g., using SHELX-derived software for crystallography) could clarify its structural dynamics and reactivity .
Biological Activity
1-Methyl-1H-pyrazole-4-sulfonyl azide (CAS No. 1152873-40-9) is a compound of significant interest due to its biological activity, particularly its interaction with the enzyme succinate dehydrogenase (SDH). This article explores its mechanism of action, biochemical properties, cellular effects, and relevant research findings.
Target Enzyme: Succinate Dehydrogenase (SDH)
this compound primarily targets SDH, a key enzyme in the citric acid cycle and electron transport chain. Its inhibition leads to a decrease in ATP production, which is critical for cellular energy metabolism. The compound interacts with SDH by forming a covalent bond that disrupts its enzymatic activity. This inhibition can result in various downstream effects on cellular processes that rely on ATP for energy .
Key Biochemical Interactions
The compound exhibits interaction with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Chemical Reactions
this compound participates in several chemical reactions:
- Substitution Reactions: The sulfonyl azide group can engage in nucleophilic substitution.
- Cycloaddition Reactions: It can undergo [3+2] cycloaddition with alkynes to form triazoles.
- Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride .
Cellular Effects
Impact on Cell Function
The inhibition of SDH by this compound has profound effects on cellular function:
- Energy Production: Reduced ATP levels lead to altered cell morphology and increased membrane permeability.
- Mitochondrial Changes: There is an increase in mitochondrial biogenesis as cells attempt to compensate for energy deficits .
Modulation of Signaling Pathways
This compound also influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Changes in gene expression patterns induced by this compound can significantly alter cellular metabolism and function .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Boiling Point: Approximately 295.7 °C
- Density: About 1.60 g/cm³
These properties suggest a relatively stable compound under controlled conditions but sensitive to moisture .
Research Applications
Scientific Investigations
Research has focused on the potential applications of this compound across various fields:
- Chemical Biology: It serves as a bioorthogonal reagent for labeling biomolecules.
- Drug Discovery: Its inhibitory properties make it a candidate for developing new pharmaceuticals targeting metabolic pathways.
- Material Science: Utilized in synthesizing advanced materials due to its unique chemical characteristics .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in different contexts:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of SDH activity leading to reduced lactate production in cancer cell lines. |
| Study B | Showed modulation of MAPK/ERK signaling pathways, impacting cell proliferation rates. |
| Study C | Investigated the stability and degradation over time under various laboratory conditions, revealing decreased efficacy with prolonged exposure. |
These studies underscore the compound's potential as a therapeutic agent and its role in understanding metabolic regulation in cells.
Q & A
Q. Characterization Techniques
- NMR spectroscopy : ¹H and ¹³C NMR identify the pyrazole ring protons (δ 7.2–8.1 ppm) and sulfonyl/azide groups. The absence of a chloride signal (δ 3.5–4.0 ppm for R-SO₂Cl) confirms complete substitution .
- FT-IR : The azide stretch (~2100–2150 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) are diagnostic .
- X-ray crystallography : Resolves tautomerism in the pyrazole ring and confirms regiochemistry .
- DFT calculations : Predict vibrational spectra and optimize geometry for comparison with experimental data .
How do electronic and steric effects in the pyrazole ring influence the reactivity of sulfonyl azides in Huisgen cycloadditions?
Mechanistic and Computational Insights
The electron-withdrawing sulfonyl azide group activates the pyrazole ring for dipolar cycloadditions. Key findings include:
- Regioselectivity : The 4-sulfonyl group directs cycloaddition to the C-3/C-5 positions of the pyrazole, as shown by DFT studies .
- Steric hindrance : The 1-methyl group minimally affects reactivity but may influence crystal packing or solubility .
- Kinetic studies : Azide decomposition pathways (e.g., Curtius rearrangement) are suppressed at temperatures <60°C .
What protocols are recommended for evaluating the biological activity of sulfonyl azide derivatives, such as enzyme inhibition or cytotoxicity?
Q. Advanced Biological Screening
- Enzyme assays : Carbonic anhydrase inhibition studies (e.g., via stopped-flow spectroscopy) assess binding affinity, with IC₅₀ values correlated to substituent effects .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate therapeutic potential, with dose-response curves (1–100 µM range) .
- SAR analysis : Modifying the pyrazole’s 3- or 5-position substituents (e.g., aryl groups) enhances selectivity for target proteins .
What safety protocols are critical when handling sulfonyl azides, given their thermal instability?
Q. Safety and Handling Guidelines
- Thermal stability : Store at –20°C in airtight, light-resistant containers to prevent exothermic decomposition .
- Protective equipment : Use explosion-resistant shields, nitrile gloves, and fume hoods during synthesis .
- Waste disposal : Quench residual azides with aqueous NaNO₂/HCl to form non-explosive sulfonamides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
